molecular formula C11H11NO4 B2893743 N-Carbobenzyloxy-D-serine-beta-lactone CAS No. 172749-95-0; 26054-60-4; 98632-91-8

N-Carbobenzyloxy-D-serine-beta-lactone

Cat. No.: B2893743
CAS No.: 172749-95-0; 26054-60-4; 98632-91-8
M. Wt: 221.212
InChI Key: CWFZPRQDHIUBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes an oxetane ring, a carbamate group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzyloxy-D-serine-beta-lactone typically involves the reaction of benzyl chloroformate with 3-amino-2-oxetanone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amines .

Scientific Research Applications

Benzyl N-(2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-D-serine-beta-lactone involves its interaction with specific molecular targets. The oxetane ring and carbamate group are key functional groups that contribute to its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (2-oxooxetan-3-yl)carbamate
  • tert-Butyl (2-oxooxetan-3-yl)carbamate
  • N-Carbobenzyloxy-D-serine-beta-lactone

Uniqueness

Benzyl N-(2-oxooxetan-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-(2-oxooxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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